molecular formula C22H20N4O6S B11106714 N-({N'-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide

N-({N'-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide

Cat. No.: B11106714
M. Wt: 468.5 g/mol
InChI Key: NVCPYADXVNOVFM-HZHRSRAPSA-N
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Description

N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydrazinecarbonyl group, a phenoxyphenyl group, and a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the hydrazone: Reacting 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Coupling reaction: The hydrazone is then coupled with a suitable sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Substitution reaction: The resulting intermediate is then reacted with 4-phenoxyaniline to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but common targets include enzymes involved in inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(E)-(4-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide
  • N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)methanesulfonamide

Uniqueness

N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20N4O6S

Molecular Weight

468.5 g/mol

IUPAC Name

2-(N-methylsulfonyl-4-phenoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H20N4O6S/c1-33(30,31)25(18-10-12-21(13-11-18)32-20-8-3-2-4-9-20)16-22(27)24-23-15-17-6-5-7-19(14-17)26(28)29/h2-15H,16H2,1H3,(H,24,27)/b23-15+

InChI Key

NVCPYADXVNOVFM-HZHRSRAPSA-N

Isomeric SMILES

CS(=O)(=O)N(CC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)N(CC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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